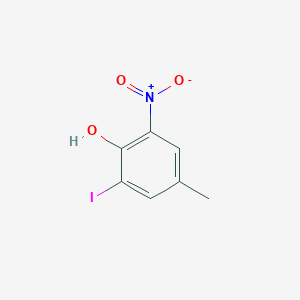

2-Iodo-4-methyl-6-nitrophenol

説明

Historical Context and Evolution of Substituted Nitrophenol Research

The study of phenolic compounds has a rich history, beginning with the isolation of pure phenol (B47542) in 1834 and its subsequent use as an antiseptic. nih.gov The introduction of substituents to the phenol ring marked a major evolution in the field, allowing chemists to fine-tune the molecule's properties for specific applications.

Nitrophenols, compounds with the general formula HOC₆H₅₋ₓ(NO₂)ₓ, were among the early and most impactful substituted phenols to be investigated. wikipedia.org Initially, research focused on simple nitration of phenol, which typically yields a mixture of ortho- and para-nitrophenol. google.com These compounds and their derivatives quickly found use as pH indicators, precursors for dyes, and intermediates in the synthesis of pharmaceuticals like paracetamol and pesticides such as parathion. wikipedia.orgwikipedia.org

Over time, research expanded to include phenols with multiple and varied substituents. The goal was to create molecules with highly specific electronic and steric properties. The addition of groups like halogens and alkyls allowed for greater control over acidity, reactivity, and biological activity. learncbse.in This evolution was driven by the increasing demand for sophisticated molecules in fields ranging from materials science to medicinal chemistry. The development of synthetic methods to control the position of these substituents, such as blocking strategies or the use of specialized esters during nitration, was a key focus of this research. google.com The synthesis of a multi-substituted compound like 2-Iodo-4-methyl-6-nitrophenol is a direct result of this long history of research into manipulating the phenolic core to create tailored chemical tools.

Significance of Iodo- and Nitrophenol Derivatives in Contemporary Chemical Sciences

The significance of this compound in modern chemistry stems from the combined utility of its iodo- and nitrophenol functionalities. Both classes of compounds are cornerstones of contemporary organic synthesis.

Iodophenol derivatives are highly valued as versatile intermediates. goong.com The iodine atom is a large, polarizable halogen, which makes it an excellent leaving group in nucleophilic substitution reactions. ontosight.ai More importantly, the carbon-iodine bond is highly reactive in a variety of transition metal-catalyzed cross-coupling reactions. Iodophenols are common starting materials for well-known reactions such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental for constructing complex organic molecules from simpler precursors. guidechem.com This reactivity makes iodophenols essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. guidechem.comontosight.aiontosight.ai

Nitrophenol derivatives are also of immense importance. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene (B151609) ring and increases the acidity of the phenolic hydroxyl group. wikipedia.orgontosight.ai This modulation of acidity is crucial in many chemical processes. ontosight.ai Furthermore, the nitro group is a versatile functional handle; it can be readily reduced to an amino group (NH₂). This transformation is a gateway to a vast array of other compounds, including anilines, which are precursors to dyes, polymers, and a wide range of biologically active molecules. Nitrophenols themselves are used in the production of pharmaceuticals, herbicides, and pigments. wikipedia.orgontosight.ai

The presence of both the iodo and nitro functionalities in a single molecule like this compound offers a powerful combination of reactivity, allowing for sequential and selective chemical modifications at different sites on the molecule.

Current Research Gaps and Future Directions for this compound Investigations

Despite the clear potential of this compound as a synthetic building block, a survey of the scientific literature indicates that the compound itself remains relatively under-investigated. Much of the existing research focuses on the broader classes of iodophenols and nitrophenols rather than this specific molecule. This presents several opportunities for future research.

Synthesis and Derivatization:

Optimized Synthesis: While a common synthetic route involves the iodination of 4-methyl-6-nitrophenol, there is scope to explore more efficient and sustainable methods. This could include enzymatic or advanced catalytic approaches that offer higher yields and selectivity under milder conditions.

Cross-Coupling Reactions: A significant research gap is the systematic exploration of this compound as a substrate in various cross-coupling reactions. Studies detailing its performance in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions would be highly valuable, establishing it as a readily available tool for constructing complex molecular architectures. The iodine atom's reactivity in such substitution reactions is a key area for investigation.

Nitro Group Reduction: Detailed studies on the selective reduction of the nitro group in the presence of the iodo-substituent would be beneficial. This would provide a straightforward route to 2-Iodo-6-amino-4-methylphenol, a trifunctional intermediate that could be a precursor to novel heterocyclic compounds, ligands, or polymers.

Applications-Focused Research:

Medicinal Chemistry: Preliminary research suggests that the compound may have cytotoxic effects on cancer cell lines, such as leukemia cells. This warrants a more in-depth investigation into its biological activity. Future studies could involve synthesizing a library of derivatives by modifying the phenolic hydroxyl group or by using the iodo- and nitro- groups as handles for further reactions, followed by screening for antimicrobial or anticancer properties.

Materials Science: The unique electronic and structural features of this compound could be exploited in materials science. For example, it could serve as a monomer or a precursor for specialty polymers, dyes, or photosensitive materials. ontosight.ai Its potential use in creating novel materials with specific optical or electronic properties is an unexplored frontier.

Environmental and Mechanistic Studies: Nitrophenols are recognized as atmospheric pollutants, and their photochemical transformations are an active area of research. pnas.orgacs.org Investigating the atmospheric chemistry and degradation pathways of this compound could provide insights into the environmental fate of halogenated aromatic pollutants.

Structure

2D Structure

特性

IUPAC Name |

2-iodo-4-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSKNXKQYFZYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334927 | |

| Record name | 2-Iodo-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69492-91-7 | |

| Record name | 2-Iodo-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Iodo 4 Methyl 6 Nitrophenol

Precursor Synthesis and Derivativatization Strategies

The primary synthetic routes to 2-Iodo-4-methyl-6-nitrophenol and its analogs rely on the controlled functionalization of phenolic precursors. Methodologies include the direct iodination of a nitrated phenol (B47542) or the nitration of an iodinated phenol, each presenting distinct challenges and advantages regarding selectivity and yield.

The most direct synthesis of this compound involves the electrophilic iodination of its precursor, 4-Methyl-2-nitrophenol (B89549) (also known as 2-nitro-p-cresol). In this substrate, the hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the nitro (-NO₂) group is a strongly deactivating meta-director. Both groups direct the incoming electrophile (iodine) to the C6 position, which is ortho to the hydroxyl group and meta to the nitro group, leading to a highly regioselective reaction.

Achieving controlled mono-iodination requires careful optimization of reaction conditions to prevent the formation of di-iodinated or other byproducts. researchgate.net The rate of iodination is influenced by the degree of iodination already present on the phenol ring, with activation generally increasing with each added iodine atom, except when the 4-position is already occupied. dtu.dk Key parameters for optimization include:

Temperature and Reaction Time: Higher temperatures can be beneficial for di-iodination reactions, so milder temperatures are often employed for selective mono-iodination. researchgate.net Reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) to ensure completion without over-reaction.

pH Control: The reaction medium's pH is critical. For instance, an oxidative iodination procedure using iodosylbenzene and ammonium (B1175870) iodide achieved controlled mono-iodination by buffering the reaction medium with K₃PO₄. researchgate.net

Reagent Stoichiometry: Using an excess of the iodinating agent, such as N-iodosuccinimide (NIS), can favor di-iodination, so near-equimolar amounts are preferable for obtaining the mono-iodinated product. researchgate.net

The choice of iodinating agent and catalyst is paramount to the efficiency and selectivity of the reaction. Elemental iodine (I₂) itself is an attractive source but requires activation by an oxidizing agent, metal ions, or a suitable solvent to generate the electrophilic species and to trap the hydriodic acid byproduct. dtu.dknih.gov Various reagent systems have been developed for the effective iodination of activated aromatic rings like phenols.

| Reagent/Catalyst System | Description | Yield/Selectivity | Citation |

| N-Iodosuccinimide (NIS) / Acid Catalyst | A common and effective source of electrophilic iodine, often used with an acid catalyst like acetic acid or p-toluenesulfonic acid (PTSA). | Generally provides good yields for activated phenols. nih.gov | nih.gov |

| I₂ / Oxidizing Agent (e.g., H₂O₂) | Hydrogen peroxide can be used to oxidize iodide to form elemental iodine or hypoiodous acid (HOI), the active iodinating species. dtu.dk | The ratio of 2- and 4-iodophenol (B32979) can be influenced by the specific conditions. dtu.dk | dtu.dk |

| I₂ / Silver Salts (e.g., Ag₂SO₄, AgSbF₆) | Silver salts activate elemental iodine, facilitating electrophilic substitution. nih.gov | Offers a method for regioselective iodination of various substituted phenols. nih.gov | nih.gov |

| Sodium Iodate (NaIO₃) / Sodium Sulfite (Na₂SO₃) | This combination in the presence of hydrochloric acid is an effective system for iodinating activated aromatic rings. | Can convert 2-nitrophenol (B165410) to its iodinated derivative in high yield. | |

| Iodosylbenzene / Ammonium Iodide | An oxidative procedure that utilizes iodosylbenzene as a non-toxic iodine(III)-based oxidant. researchgate.net | Proceeds with short reaction times at mild temperatures, offering high yields. researchgate.net | researchgate.net |

An alternative synthetic pathway involves the nitration of an iodinated precursor, such as 2-iodo-4-methylphenol (B175219). The regioselectivity of this reaction is determined by the directing effects of the hydroxyl, methyl, and iodo substituents. The powerful ortho-, para-directing hydroxyl group would primarily direct the incoming nitro group to the C6 position (ortho to -OH). Various "green" and regioselective nitration methods have been developed that avoid the harsh conditions of traditional mixed-acid nitration. dergipark.org.trnih.gov Reagents such as ammonium nitrate (B79036) with potassium hydrogen sulfate (B86663) (KHSO₄) or cerium (IV) ammonium nitrate (CAN) are effective for the regioselective ortho-nitration of phenols. dergipark.org.trarkat-usa.org

The synthesis of analogs of this compound can be achieved by applying diverse halogenation and nitration strategies to various phenolic substrates. The choice of substrate and the sequence of reactions allow for the creation of a library of related compounds. For example, starting with different substituted phenols and applying selective iodination and nitration conditions can yield a range of structural analogs. The development of catalytic nitration procedures, such as using iodosylbenzene and aluminum nitrate, provides a mild, non-acidic method with broad functional-group tolerance. nih.gov

| Nitration Method | Reagent(s) | Conditions | Key Feature | Citation |

| Heterogeneous Nitration | Mg(HSO₄)₂ or NaHSO₄·H₂O, NaNO₃, wet SiO₂ | Room temperature, Dichloromethane | Mild, heterogeneous conditions with simple work-up. nih.gov | nih.gov |

| Ortho-Selective Nitration | NH₄NO₃, KHSO₄ | Reflux temperature | Provides good to excellent yields with high regioselectivity for ortho-nitration. dergipark.org.tr | dergipark.org.tr |

| CAN-Mediated Nitration | Cerium (IV) Ammonium Nitrate (CAN), NaHCO₃ | Room temperature | Rapid, regioselective ortho-nitration for many substituted phenols. arkat-usa.org | arkat-usa.org |

| Iodine(III)-Catalyzed Nitration | Iodosylbenzene, Aluminum Nitrate | Mild, open-flask | Atom-economic protocol that proceeds under non-Brønsted acidic conditions. nih.gov | nih.gov |

The functional groups of this compound serve as handles for further chemical transformations, allowing for the synthesis of a variety of derivatives.

Substitution Reactions: The iodine atom is a good leaving group and can be substituted using transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents, can replace the iodine atom with various aryl or alkyl groups, forming new carbon-carbon bonds.

Reduction Reactions: The nitro group can be readily reduced to an amine group (-NH₂). This transformation is commonly achieved using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride (B1222165) (NaBH₄), yielding 2-amino-6-iodo-4-methylphenol. This amino-phenol derivative can then be used in further synthetic applications, such as the construction of heterocyclic systems.

Derivatization of this compound

Esterification Reactions for Phenolic Hydroxyl Group Modification

The phenolic hydroxyl group of this compound can undergo esterification to form the corresponding ester derivatives. This type of reaction typically involves reacting the phenol with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a base catalyst. While specific studies on the esterification of this compound are not extensively detailed in the available literature, the reaction would follow a well-established mechanism for phenols.

For a comparable compound, Phenol, 2-methyl-4,6-dinitro-, the formation of an acetate (B1210297) ester is documented, indicating that such transformations are feasible on highly substituted nitrophenols. epa.gov The reaction would proceed by nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. The presence of electron-withdrawing nitro and iodo groups would increase the acidity of the phenolic proton, potentially facilitating the reaction.

Table 1: Illustrative Esterification Reaction

| Reactant | Acylating Agent | Product |

|---|---|---|

| This compound | Acetyl Chloride | 2-Iodo-4-methyl-6-nitrophenyl acetate |

Etherification Strategies for Phenolic Derivatives

Etherification of the phenolic hydroxyl group is another key modification strategy. The Williamson ether synthesis is a classic and versatile method for preparing ethers, which would be applicable to this compound. This process involves two steps: first, the deprotonation of the phenol with a strong base (like sodium hydroxide (B78521) or sodium hydride) to form a more nucleophilic phenoxide ion. Second, the phenoxide ion acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to form the ether.

The reactivity in this synthesis is sensitive to steric hindrance on the alkyl halide. byjus.com Given the substitution pattern of this compound, the approach of the alkyl halide to the phenoxide oxygen is generally unhindered.

Table 2: Illustrative Etherification Reaction (Williamson Synthesis)

| Reactant | Base | Alkyl Halide | Product |

|---|---|---|---|

| This compound | Sodium Hydroxide | Methyl Iodide | 2-Iodo-6-methoxy-4-methyl-1-nitrobenzene |

Mechanistic Investigations of Formation Reactions

The synthesis of this compound is a multi-step process governed by the principles of electrophilic aromatic substitution. The specific arrangement of the iodo, methyl, and nitro groups on the phenol ring is a direct consequence of the directing effects of the substituents and the order in which they are introduced.

Elucidation of Electrophilic Aromatic Substitution Pathways

A plausible synthetic pathway is:

Iodination of 4-methylphenol: The first step is the iodination of 4-methylphenol. The hydroxyl (-OH) group is a powerful activating ortho-, para-director. byjus.com The methyl (-CH3) group is also an activating ortho-, para-director, but its effect is weaker than that of the hydroxyl group. Therefore, the incoming iodine electrophile is directed primarily to the positions ortho to the hydroxyl group (positions 2 and 6). This leads to the formation of 2-iodo-4-methylphenol. nih.gov

Nitration of 2-iodo-4-methylphenol: The second step is the nitration of the 2-iodo-4-methylphenol intermediate. The reaction is typically carried out with a nitrating agent like nitric acid, often in the presence of sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com In the intermediate, the directing effects of three substituents must be considered: the strongly activating -OH group, the weakly activating -CH₃ group, and the deactivating -I group. The hydroxyl group strongly directs the incoming nitro group to its vacant ortho position (position 6). The other positions are less favored, resulting in the regioselective formation of this compound. libretexts.org

An alternative pathway involving the nitration of 4-methylphenol first would likely yield 4-methyl-2-nitrophenol. Subsequent iodination would then be directed to position 6 by the powerful hydroxyl group, leading to the isomeric 6-iodo-4-methyl-2-nitrophenol, not the target compound. Thus, the sequence of iodination followed by nitration is critical.

Role of Substituent Effects on Reaction Regioselectivity and Yield

Regioselectivity in the synthesis of this compound is entirely governed by the electronic and steric effects of the substituents on the benzene (B151609) ring. chemrxiv.org

Activating and Directing Groups: The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating groups that activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. youtube.com The -OH group, through its ability to donate a lone pair of electrons via resonance, is a much stronger activator and director than the -CH₃ group, which operates through a weaker inductive effect. This hierarchy ensures that in the initial iodination of 4-methylphenol, substitution occurs ortho to the hydroxyl group.

Deactivating Groups and Halogen Exception: The nitro group (-NO₂) is a strong electron-withdrawing group, making it a powerful deactivator and a meta-director. youtube.com Halogens, like iodine (-I), are an exception; they are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate lone-pair electrons through resonance to stabilize the arenium ion intermediate. libretexts.org

Combined Influence: In the nitration of 2-iodo-4-methylphenol, the powerful ortho-directing influence of the -OH group overrides the effects of the other substituents, directing the nitro group almost exclusively to position 6. The yield of the reaction is influenced by factors such as the concentration of the nitrating agent and the reaction temperature. paspk.org Studies on the nitration of phenol have shown that controlling these physical parameters is crucial for optimizing yield and minimizing the formation of by-products. paspk.org

Table 3: Summary of Substituent Directing Effects

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Resonance Donor | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Inductive Donor | Weakly Activating | Ortho, Para |

| -I (Iodo) | Inductive Withdrawer / Resonance Donor | Weakly Deactivating | Ortho, Para |

Kinetic and Thermodynamic Studies of Synthesis Reactions

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, mechanisms, and energy profiles. For reactions like the nitration of phenols, these studies often focus on determining rate constants (k), activation energies (Ea), and thermodynamic parameters such as enthalpy (ΔH#) and entropy (ΔS#) of activation. rsc.org

While specific kinetic data for the synthesis of this compound is scarce, data from related reactions, such as the nitration of phenol and the reduction of nitrophenols, can serve as an illustration. For example, studies on the catalytic reduction of 4-nitrophenol (B140041) and 2-nitrophenol have determined activation energies and other thermodynamic parameters, often fitting the data to models like the Langmuir-Hinshelwood mechanism to describe reactions occurring on a catalyst surface. rsc.orgnih.govrsc.org

Research on the nitration of phenol has shown that reaction rates and product distribution are highly dependent on temperature and acid concentration. For instance, one study found that reacting 98% phenol with 32.5% nitric acid at 20°C for one hour gave an optimal yield of 91% for nitrophenols. paspk.org

Table 4: Illustrative Kinetic and Thermodynamic Parameters for Related Nitrophenol Reactions

| Reaction | Parameter | Value | Reference |

|---|---|---|---|

| Catalytic Reduction of 4-Nitrophenol | Activation Energy (Ea) | 99.40 kJ mol⁻¹ | rsc.org |

| Catalytic Reduction of 2-Nitrophenol | Activation Energy (Ea) | 100.59 kJ mol⁻¹ | rsc.org |

| Catalytic Reduction of 4-Nitrophenol | Apparent Rate Constant (k_app) | 1.10 × 10⁻⁴ s⁻¹ | rsc.org |

| Catalytic Reduction of 2-Nitrophenol | Apparent Rate Constant (k_app) | 7.73 × 10⁻⁵ s⁻¹ | rsc.org |

Note: The data in this table is for illustrative purposes from related reactions and does not represent the direct synthesis of this compound.

Novel Synthetic Approaches

Beyond the classical electrophilic substitution pathway, modern organic synthesis seeks more efficient and novel routes to complex molecules. For the synthesis of highly substituted phenols like this compound, new strategies can offer advantages in terms of yield, regioselectivity, and milder reaction conditions.

One such novel approach mentioned in the literature for a related synthesis is an aryne-based multicomponent coupling reaction . This method could potentially be adapted for the synthesis of this compound. The general strategy would involve generating a highly reactive aryne intermediate from a suitable precursor. This intermediate could then react with multiple components in a single pot to assemble the final substituted aromatic ring. For example, a trifluoromethanesulfonate (B1224126) precursor could be used to generate an aryne, which then couples with reagents like 4-nitrobenzaldehyde (B150856) and a source of iodide (e.g., KI) to build the desired structure. Such methods, while often more complex to set up, can provide access to substitution patterns that are difficult to achieve through traditional electrophilic substitution.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is pivotal in minimizing the environmental footprint of its production. These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

One prominent green approach is the use of solvent-free reaction conditions , often facilitated by mechanochemistry through grinding. The iodination of aromatic compounds, such as the precursor 4-methyl-6-nitrophenol, can be effectively carried out by grinding the reactants in a mortar and pestle. This method often leads to high yields and purity while eliminating the need for volatile and often toxic organic solvents. For instance, the iodination of various aromatic compounds using N-iodosuccinimide (NIS) under grinding conditions has been reported to achieve high yields in short reaction times.

Another cornerstone of green synthesis is the use of environmentally benign reagents and catalysts . The laccase-catalyzed iodination of phenolic compounds exemplifies this principle. Laccases are enzymes that can catalyze the oxidation of substrates using aerial oxygen as a green oxidant, producing water as the only byproduct. nih.govnih.gov In the synthesis of iodophenols, laccase can be used with potassium iodide (KI) as the iodine source. nih.govrsc.org This enzymatic approach operates under mild conditions, typically in aqueous solutions, and avoids the use of harsh chemicals. nih.govnih.gov The efficiency of laccase-catalyzed iodination can be influenced by factors such as pH, enzyme concentration, and the presence of mediators. nih.gov

The following table summarizes the key aspects of green chemistry principles applied to the synthesis of related iodophenols, which are analogous to the synthesis of this compound.

Table 1: Application of Green Chemistry Principles in Iodophenol Synthesis

| Green Chemistry Principle | Methodology | Reagents/Catalyst | Conditions | Advantages |

| Solvent-Free Reactions | Grinding | N-Iodosuccinimide (NIS) | Room Temperature | High yield, reduced waste, no solvent required. |

| Enzymatic Catalysis | Laccase-Catalyzed Iodination | Laccase, Potassium Iodide (KI), Aerial Oxygen | Aqueous buffer, mild pH | Environmentally benign, high efficiency, water as byproduct. nih.govnih.govrsc.org |

Catalytic Methods for Enhanced Selectivity and Efficiency

Catalytic methods are instrumental in improving the selectivity and efficiency of the synthesis of this compound. Catalysts can lower the activation energy of the reaction, enabling faster reaction rates and often providing better control over the regioselectivity of the iodination.

Iron(III)-catalyzed iodination represents a significant advancement in this area. The use of a powerful Lewis acid, such as iron(III) triflimide, generated in situ from iron(III) chloride, can activate N-iodosuccinimide (NIS) for the efficient and highly regioselective iodination of arenes. acs.org This method allows for the iodination of a wide range of substrates under mild conditions with low catalyst loading (e.g., 5 mol%). acs.org The high regioselectivity is particularly important for substrates with multiple potential iodination sites, ensuring the desired isomer is the major product.

Laccase-catalyzed iodination , as mentioned in the context of green chemistry, is also a highly selective catalytic method. The enzyme's active site directs the iodination to specific positions on the phenol ring, often leading to a single major product. nih.govrsc.org The selectivity of laccase can be influenced by the substituents on the phenolic substrate. For p-substituted phenols, iodination typically occurs at the ortho position. nih.gov Research has shown that laccase from Trametes versicolor can effectively catalyze the iodination of various phenolic compounds with high yields, in some cases up to 93%. nih.govrsc.org

The table below provides a comparative overview of different catalytic methods for the iodination of phenolic compounds.

Table 2: Catalytic Methods for Iodophenol Synthesis

| Catalyst System | Iodinating Agent | Substrate Type | Key Advantages |

| Iron(III) Triflimide | N-Iodosuccinimide (NIS) | Activated and deactivated arenes | High regioselectivity, mild conditions, low catalyst loading. acs.org |

| Laccase | Potassium Iodide (KI) / O₂ | p-substituted phenols | High efficiency, environmentally friendly, high selectivity. nih.govrsc.org |

| Acetic Acid | N-Iodosuccinimide (NIS) | 4-methyl-6-nitrophenol | Common and accessible catalyst. |

One-Pot Tandem Oxidation and Iodination Strategies

One-pot tandem reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of this compound, a tandem oxidation and iodination strategy starting from a suitable precursor like 4-methylphenol (p-cresol) is a promising approach.

This strategy often employs hypervalent iodine(III) reagents , such as (diacetoxyiodo)benzene (B116549) (DIB), which can act as both an oxidant and a source of electrophilic iodine in the presence of an iodine source. nih.gov The reaction proceeds through the initial oxidation of the phenol to a phenoxonium ion or a related reactive intermediate. This is then followed by in-situ iodination.

The general mechanism involves the following steps:

Oxidation: The phenol reacts with the hypervalent iodine(III) reagent to form an aryloxyiodonium(III) intermediate.

Formation of Reactive Intermediate: This intermediate can then form a more reactive species, such as a phenoxonium ion.

Iodination: The reactive intermediate is then attacked by an iodide source present in the reaction mixture, leading to the formation of the iodinated phenol.

Nitration: In the context of synthesizing the target molecule, a subsequent nitration step would be required if not already present on the starting material. Alternatively, starting with 4-methyl-2-nitrophenol would lead directly to the desired product after tandem oxidation and iodination.

The use of hypervalent iodine reagents in tandem reactions is a powerful tool for the efficient construction of complex molecules from simple precursors. nih.govfrontiersin.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within 2-Iodo-4-methyl-6-nitrophenol. Through the analysis of proton and carbon spectra, along with two-dimensional correlation experiments, an unambiguous structural assignment can be achieved.

Proton NMR (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the phenolic hydroxyl proton, the two aromatic protons, and the methyl group protons. The chemical shifts are heavily influenced by the electronic effects of the substituents: the electron-withdrawing nitro (-NO₂) and iodo (-I) groups, and the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups.

The phenolic hydroxyl proton is anticipated to appear as a broad singlet at a significant downfield chemical shift, typically in the range of 10.5-11.0 ppm. This pronounced deshielding is a direct consequence of strong intramolecular hydrogen bonding with the adjacent nitro group. The two remaining protons on the aromatic ring, H-3 and H-5, would appear as distinct signals. Due to their meta-relationship (separated by three bonds), they would exhibit a small spin-spin coupling constant (J), typically around 2.0-3.0 Hz, causing each signal to appear as a doublet. The methyl group protons at the C-4 position would yield a sharp singlet, expected in the region of 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OH | 10.5 - 11.0 | broad singlet | - |

| H-3 | 8.0 - 8.2 | doublet | ~2.5 |

| H-5 | 7.6 - 7.8 | doublet | ~2.5 |

Carbon-13 NMR (¹³C NMR) Resonance Assignment

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. Seven distinct signals are expected for this compound, corresponding to the six aromatic carbons and the single methyl carbon. The "heavy atom effect" of iodine causes the directly attached carbon, C-2, to have a characteristic chemical shift, often at a lower field than might be expected based solely on electronegativity. The carbons bearing the electron-withdrawing nitro (C-6) and electron-donating hydroxyl (C-1) groups will also show significant shifts.

Table 2: Predicted ¹³C NMR Resonance Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-OH) | 150 - 155 |

| C-2 (-I) | 90 - 95 |

| C-3 | 130 - 135 |

| C-4 (-CH₃) | 138 - 142 |

| C-5 | 125 - 130 |

| C-6 (-NO₂) | 145 - 150 |

Two-Dimensional NMR Techniques for Structural Elucidation

While 1D NMR provides foundational data, 2D NMR techniques would be employed for definitive structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the H-3 and H-5 protons, confirming their scalar coupling and spatial proximity in the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would unambiguously link each proton signal to its directly bonded carbon atom. For instance, it would correlate the H-3 signal with the C-3 signal, the H-5 signal with C-5, and the methyl proton singlet with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping longer-range (2-3 bond) correlations, thereby piecing together the molecular framework. Key expected correlations would include the methyl protons showing cross-peaks to C-3, C-4, and C-5, and the aromatic proton H-5 showing correlations to carbons C-1, C-3, and C-4. These correlations would solidify the assignment of the substitution pattern around the aromatic ring.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint and confirming the presence of key functional groups.

Characteristic Vibrational Modes of Aromatic Ring and Functional Groups

The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional moieties. The nitro group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically found around 1520-1560 cm⁻¹ and a symmetric stretch near 1345-1385 cm⁻¹. The aromatic C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C-H stretching of the methyl group is found just below 3000 cm⁻¹. The C-I bond, being weak and heavy, exhibits a stretching vibration at a much lower frequency, typically in the 500-600 cm⁻¹ range. The most revealing feature is the O-H stretching vibration, which is highly sensitive to hydrogen bonding.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | O-H stretch (H-bonded) | 3100 - 3400 | Broad, Medium |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H stretch (methyl) | 2850 - 2970 | Medium |

| Aromatic C=C | C=C ring stretch | 1450 - 1600 | Medium-Strong |

| Nitro N=O | Asymmetric stretch | 1520 - 1560 | Strong |

| Nitro N=O | Symmetric stretch | 1345 - 1385 | Strong |

Hydrogen Bonding Networks and Their Spectroscopic Signatures

A defining structural feature of this compound is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the ortho-nitro group (-O-H···O=N-). This interaction is readily identified in the IR spectrum by the appearance of the O-H stretching band as a broad absorption at a significantly lower frequency (e.g., ~3200 cm⁻¹) compared to a non-hydrogen-bonded phenol (B47542) (~3600 cm⁻¹). This broadening and red-shift are classic spectroscopic indicators of hydrogen bonding.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is indispensable for confirming the molecular identity of this compound and elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides an unambiguous confirmation of the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, the molecular formula is C7H6INO3. sigmaaldrich.comscbt.comnist.gov HRMS is used to validate this formula by determining the exact mass of the molecular ion ([M]+ or [M]-) or a related adduct like [M+H]+ or [M-H]-. The measured mass is then compared to the theoretically calculated mass, with a match within a few parts per million (ppm) confirming the molecular formula. The presence of the monoisotopic iodine atom (¹²⁷I) provides a distinct isotopic signature that further aids in structural confirmation.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C7H6INO3 |

| Molecular Weight | 279.0319 g/mol |

| Monoisotopic Mass | 278.93922 Da |

Data sourced from references nist.gov.

For aromatic nitro compounds, characteristic fragmentation includes the loss of the nitro group (-NO2), a neutral loss of nitric oxide (-NO), or an oxygen atom (-O). nih.gov In silylated nitrophenols, a dominant fragmentation is the loss of a methyl radical (-CH3) from the trimethylsilyl (B98337) (TMS) group. nih.gov For this compound, one would expect to observe fragmentation pathways involving these characteristic losses, as well as the loss of the iodine atom and potentially the methyl group from the ring.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Plausible Neutral Loss | Description |

| [M - CH3]+ | CH3 | Loss of the methyl group from the ring. |

| [M - NO]+ | NO | Loss of nitric oxide. |

| [M - NO2]+ | NO2 | Loss of the nitro group. |

| [M - I]+ | I | Loss of the iodine atom. |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of molecules in the solid state, revealing the precise nature of the intermolecular forces that govern the crystal's architecture.

The crystal structure of this compound is dictated by a complex interplay of intermolecular interactions. Analysis of structurally similar compounds, such as 2,6-diiodo-4-nitrophenol (B1216091) and other iodinated phenols, provides significant insight into the forces at play. researchgate.netnih.govresearchgate.net

Hydrogen Bonding: A strong intramolecular O-H···O hydrogen bond between the phenolic hydroxyl group and the adjacent nitro group is expected, forming a stable six-membered ring motif known as an S(6) ring. researchgate.netresearchgate.netnih.gov In the broader crystal lattice, intermolecular hydrogen bonds, such as C-H···O interactions, can link molecules into chains or more complex networks. researchgate.net

Halogen Bonding: The iodine atom, with its electropositive region known as a σ-hole, can act as a halogen bond donor. researchgate.net It is likely to form C-I···O interactions with the nitro groups of adjacent molecules. nih.govresearchgate.net These directional interactions are a key element in crystal engineering and play a significant role in organizing the molecules into specific supramolecular architectures, such as sheets or chains. nih.govias.ac.in

π-π Stacking: The aromatic rings can interact through π-π stacking. In related structures, these interactions have been observed to link molecular sheets or chains into a three-dimensional framework. nih.gov The presence of both electron-donating (methyl) and electron-withdrawing (nitro, iodo) substituents on the ring influences the nature of these stacking interactions.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can arise from variations in crystallization conditions and exhibit different physical properties, such as melting point, solubility, and stability.

For substituted nitrophenols, polymorphism is a known phenomenon. nih.gov Different polymorphs arise from different packing arrangements and/or different molecular conformations (conformational polymorphism), such as a change in the orientation of the nitro group. nih.gov The various intermolecular interactions—hydrogen bonds, halogen bonds, and π-π stacking—can assemble in different ways to produce distinct, stable crystal lattices. The existence of polymorphism in this compound would mean that its solid-state properties could vary depending on the specific crystalline form obtained. Detecting and characterizing these polymorphs would be crucial for any application where solid-state properties are important, and could be achieved through techniques like X-ray diffraction and vibrational spectroscopy. nih.gov

Geometric Parameters and Conformational Analysis in the Crystalline State

Detailed crystallographic data for this compound, including precise bond lengths, bond angles, and torsion angles in the crystalline state, are not extensively available in the public domain. However, analysis of closely related structures, such as 2-iodo-6-methyl-4-nitroaniline (B1517306) and 2-methyl-4-nitrophenol, provides valuable insights into the expected geometric parameters and conformational behavior of the title compound.

In the solid state, the molecular geometry of substituted phenols is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring, as well as by intermolecular interactions within the crystal lattice.

Expected Geometric Parameters:

The geometry of the benzene (B151609) ring is anticipated to show minor deviations from a perfect hexagon due to the presence of bulky and electron-withdrawing substituents. The carbon-carbon bond lengths within the aromatic ring are expected to be in the typical range for substituted benzenes.

The bond lengths and angles involving the substituents are of particular interest. For instance, in a related compound, 2-iodo-6-methyl-4-nitroaniline, the carbon-iodine bond length is approximately 2.10-2.15 Å, and the carbon-nitrogen bond of the amino group is about 1.35-1.40 Å. For 2-methyl-4-nitrophenol, detailed X-ray diffraction data has provided precise measurements for its crystal structure. researchgate.net Based on these related structures, the expected bond lengths for this compound can be inferred.

Interactive Data Table: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C-I | ~2.10 - 2.15 |

| C-N (nitro) | ~1.45 - 1.49 |

| N-O (nitro) | ~1.22 - 1.25 |

| C-O (hydroxyl) | ~1.34 - 1.38 |

| C-C (aromatic) | ~1.37 - 1.40 |

| C-C (methyl) | ~1.50 - 1.54 |

Conformational Analysis:

The conformation of the molecule in the crystalline state is largely dictated by the orientation of the hydroxyl, nitro, and methyl groups relative to the benzene ring. The nitro group is expected to be nearly coplanar with the aromatic ring to maximize resonance stabilization. Similarly, the phenolic hydroxyl group's orientation will be influenced by intramolecular hydrogen bonding with the adjacent nitro group, a common feature in ortho-nitrophenols. This intramolecular hydrogen bond would contribute to the planarity of that portion of the molecule.

The methyl group, due to its tetrahedral geometry, will have its hydrogen atoms staggered relative to the plane of the benzene ring to minimize steric hindrance with the adjacent iodo and hydrogen substituents.

Computational Chemistry and Theoretical Modeling of 2 Iodo 4 Methyl 6 Nitrophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chemical compounds.

A fundamental application of DFT is the geometry optimization of a molecule, which involves finding the arrangement of atoms that corresponds to the lowest energy state. For 2-Iodo-4-methyl-6-nitrophenol, this analysis would yield the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. This would clarify the spatial relationship between the phenol (B47542) ring and its iodo, methyl, and nitro substituents.

Furthermore, an electronic structure analysis would provide a detailed picture of the electron distribution within the molecule. This would include the calculation of the molecular electrostatic potential, which would highlight the electron-rich and electron-deficient regions. The electron-withdrawing nature of the nitro group and the iodine atom, combined with the electron-donating effect of the methyl group, would create a complex electronic environment that governs the molecule's reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-I Bond Length | Data not available |

| C-N Bond Length | Data not available |

| O-H Bond Length | Data not available |

| C-C-I Bond Angle | Data not available |

| C-C-N-O Dihedral Angle | Data not available |

| Note: This table is for illustrative purposes only, as specific DFT data for this molecule is not currently published. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

An FMO analysis of this compound would calculate the energies of its HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. These calculations would help predict how this compound might participate in chemical reactions, such as nucleophilic or electrophilic substitutions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

| Note: This table is for illustrative purposes only, as specific FMO data for this molecule is not currently published. |

DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. For this compound, this would involve computing the vibrational modes associated with its various functional groups, such as the O-H stretch of the phenol, the N-O stretches of the nitro group, C-H stretches of the methyl group, and vibrations involving the carbon-iodine bond.

By correlating these theoretically predicted spectra with experimentally obtained spectra, a detailed and accurate assignment of the vibrational bands can be achieved. This would confirm the presence of specific functional groups and provide insights into the molecule's bonding and structure.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach would provide valuable insights into the dynamic behavior of this compound.

While DFT calculations can identify the lowest-energy conformation, MD simulations can explore the entire conformational landscape of the molecule. For this compound, this would involve simulating the rotation around single bonds, such as the C-O bond of the hydroxyl group and the C-N bond of the nitro group. This exploration would reveal the different possible conformers of the molecule and the energy barriers between them, providing a more complete picture of its structural flexibility.

MD simulations are particularly useful for studying how molecules interact with each other. For this compound in a condensed phase (such as a solution or a crystal), MD simulations could model the dynamics of intermolecular interactions. This would include hydrogen bonding between the phenolic hydroxyl group and the nitro group of neighboring molecules, as well as potential halogen bonding involving the iodine atom. Understanding these interactions is crucial for explaining the macroscopic properties of the compound, such as its solubility and melting point.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern chemistry for predicting the physicochemical properties and biological activities of chemical compounds. These models establish a mathematical correlation between the chemical structure and a specific activity. For nitrophenols and their derivatives, QSAR models are instrumental in forecasting their reactivity, environmental fate, and potential biological interactions.

Molecular Descriptors for Structure-Property Correlations

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a molecule like this compound, a variety of descriptors would be considered to build a robust QSAR model. These can be broadly categorized as:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Quantum Chemical Descriptors: These are calculated using computational quantum chemistry methods and provide insights into the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap is a crucial indicator of molecular stability and reactivity.

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP) and water solubility (logS) are critical for predicting a molecule's behavior in biological and environmental systems. chemeo.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆INO₃ | nist.gov |

| Molecular Weight | 279.03 g/mol | nist.govscbt.comscbt.com |

| CAS Registry Number | 69492-91-7 | nist.gov |

| InChI Key | ZGSKNXKQYFZYAW-UHFFFAOYSA-N | nist.gov |

| Standard Gibbs free energy of formation (ΔfG°) | 40.26 kJ/mol | chemeo.com |

| Octanol/Water partition coefficient (logPoct/wat) | 3.32 | chemeo.com |

This table is based on available data and would be expanded with further computationally derived descriptors in a full QSAR study.

Predictive Modeling for Reactivity and Interactions

Predictive models for the reactivity of this compound would leverage the aforementioned molecular descriptors. For instance, the presence of the electron-withdrawing nitro group and the electronegative iodine atom significantly influences the electronic environment of the phenol ring. ontosight.ai This suggests that the compound's reactivity in electrophilic and nucleophilic substitution reactions could be modeled.

A hypothetical QSAR model might aim to predict the rate constants for reactions with radicals like the hydroxyl radical, which is a key process in its environmental degradation. nih.gov By comparing the calculated descriptors of this compound with a series of related compounds for which experimental reactivity data is known, a predictive model could be constructed. Such models often employ statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms.

Charge Density Analysis and Electrostatic Potential Mapping

The distribution of electrons within a molecule is fundamental to its chemical behavior. Charge density analysis and electrostatic potential mapping are computational tools that provide a detailed picture of this distribution.

Topological Electron Density Analysis

Topological analysis of electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), allows for a rigorous definition of atoms within a molecule and the characterization of the chemical bonds between them. This analysis identifies critical points in the electron density, which reveal the nature of atomic interactions. For this compound, this analysis would be expected to quantify the covalent character of the C-I, C-N, N-O, C-C, C-H, and O-H bonds. The properties of the bond critical points would provide insight into the strength and polarity of these bonds, which are influenced by the interplay of the methyl, iodo, and nitro substituents.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. researchgate.net

For this compound, the MEP surface would highlight regions of negative and positive potential:

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this molecule, the oxygen atoms of the nitro group and the phenolic oxygen would be expected to be regions of high negative potential.

Positive Regions (Blue): These areas are electron-poor and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a likely site for hydrogen bonding. researchgate.net

The MEP surface provides a visual guide to the molecule's reactivity, indicating how it would interact with other molecules. For example, the regions of negative potential are indicative of sites for hydrogen bond acceptance, a key interaction in many biological systems.

Reactivity and Reaction Mechanisms of 2 Iodo 4 Methyl 6 Nitrophenol

Nucleophilic Aromatic Substitution Reactions

The electron-poor nature of the aromatic ring in 2-Iodo-4-methyl-6-nitrophenol makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the presence of the nitro group positioned ortho to the iodine atom, which can stabilize the key reaction intermediate.

In the context of SNAr reactions, the iodine atom serves as an effective leaving group. The carbon-iodine bond is the weakest among the carbon-halogen bonds, facilitating its cleavage. nih.gov The aromatic ring is activated towards nucleophilic attack, particularly at the carbon atom bonded to the iodine (the ipso-carbon), because of the powerful electron-withdrawing nature of the ortho-nitro group. This activation makes the displacement of the iodide ion by various nucleophiles a feasible transformation.

While the nitro group is essential for activating the ring towards nucleophilic attack, its displacement is less common than that of the halide. Typically, the halogen is preferentially displaced. Reactions with strong nucleophiles such as alkoxides (e.g., sodium methoxide) or amines (e.g., piperidine) are expected to replace the iodine atom to form the corresponding ether or amine derivatives, respectively. Such reactions are fundamental in synthetic chemistry for building more complex molecular architectures from a halogenated precursor.

The mechanism of nucleophilic aromatic substitution on this substrate proceeds through the formation of a stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.govscribd.com This complex is a crucial step in the SNAr pathway. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the iodine. This forms a tetrahedral intermediate where the negative charge is delocalized across the aromatic system and, significantly, onto the oxygen atoms of the ortho-nitro group. researchgate.net This resonance stabilization lowers the activation energy for the formation of the intermediate, thereby facilitating the reaction. nih.gov Following its formation, the Meisenheimer complex rearomatizes by expelling the iodide leaving group, yielding the final substitution product. The stability of this intermediate is a key factor in why SNAr reactions are favorable for aromatic systems bearing strong electron-withdrawing groups ortho or para to the leaving group. nih.gov

Redox Chemistry and Transformations

The functional groups of this compound allow for distinct and selective redox transformations. The nitro group is readily reducible, while the phenol (B47542) ring is susceptible to oxidation.

The nitro group of this compound can be selectively reduced to an amino group (-NH₂) to form 2-Amino-4-methyl-6-nitrophenol. This transformation is a common and synthetically valuable reaction. A standard method for this reduction is catalytic hydrogenation, which typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel, with hydrogen gas as the reducing agent. researchgate.net

Another effective reagent for this reduction is hydrazine (B178648) hydrate (B1144303), often used in the presence of a catalyst. In one documented synthetic route involving a related nitrated benzofuran, a nitro group was reduced to a primary amine using hydrazine hydrate in refluxing methanol, affording the key amino intermediate for further derivatization. This method highlights a practical approach for achieving this transformation.

Table 1: Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Product |

|---|---|---|

| H₂ with Pd/C, Pt, or Ni | Catalytic amount, solvent (e.g., ethanol) | 2-Amino-4-methyl-6-nitrophenol |

| Hydrazine Hydrate (N₂H₄·H₂O) | Refluxing methanol, catalyst (e.g., Raney Ni) | 2-Amino-4-methyl-6-nitrophenol |

The phenolic moiety of this compound is susceptible to oxidation, potentially leading to the formation of quinones. researchgate.net Phenols are readily oxidized, and the specific product depends on the oxidant and the substitution pattern of the phenol. tsijournals.com For phenols with an open para-position, oxidation can yield p-benzoquinones. However, for phenols like the title compound, which are substituted at the C2, C4, and C6 positions, oxidation to an o-quinone is more likely.

Hypervalent iodine reagents, such as o-Iodoxybenzoic acid (IBX), are known to be effective and regioselective oxidants for converting phenols to o-quinones, particularly when the phenol contains electron-donating groups. rsc.org While electron-withdrawing groups can make this oxidation more challenging, it is still a plausible pathway. researchgate.netwikipedia.org The oxidation of this compound with a suitable oxidant like IBX or Fremy's salt would be expected to yield 3-Iodo-5-methyl-1,2-benzoquinone . wikipedia.orgnih.gov The reaction likely proceeds via initial hydroxylation at the C6 position to form a catechol intermediate, which is then rapidly oxidized to the final o-quinone product.

Table 2: Potential Oxidation Reactions

| Oxidizing Agent | Substrate | Expected Product |

|---|---|---|

| o-Iodoxybenzoic Acid (IBX) | This compound | 3-Iodo-5-methyl-1,2-benzoquinone |

| Fremy's Salt (Potassium nitrosodisulfonate) | This compound | 3-Iodo-5-methyl-1,2-benzoquinone |

Hydrolysis and Degradation Pathways

The environmental fate and stability of this compound are determined by its susceptibility to hydrolysis and degradation through biotic or abiotic processes.

The hydrolysis of the carbon-iodine bond in an aryl halide under normal environmental conditions is generally a slow process. frontiersin.org Significant hydrolysis would likely require harsh conditions, such as high temperatures and pressures in the presence of a strong base. frontiersin.org Given the stability of the aryl-halide bond, hydrolysis is not considered a primary degradation pathway for this compound under typical environmental pH and temperature ranges. scribd.comnih.gov

More probable degradation routes involve photolysis and microbial action. Nitrophenols are known to undergo photodegradation when exposed to sunlight. nih.govnih.gov The mechanism can involve the formation of an excited triplet state, followed by a nitro-nitrite rearrangement, which can lead to cleavage of the C-NO₂ bond and the formation of phenoxy radicals. nih.gov These reactive intermediates can then undergo further reactions. For iodinated compounds, photolysis can also lead to the cleavage of the carbon-iodine bond.

Microbial degradation represents another significant pathway. Various microorganisms have evolved to metabolize halogenated aromatic compounds. nih.gov The degradation of a substituted nitrophenol like this one would likely begin with initial enzymatic attacks. One common pathway for nitrophenol degradation involves hydroxylation, where a monooxygenase enzyme replaces the nitro group with a hydroxyl group, releasing nitrite. For halogenated compounds, dehalogenation is a critical step, which can be accomplished by monooxygenases that catalyze dehalogenation and hydroxylation. nih.gov The resulting intermediates, such as iodocatchols or methylhydroquinones, would then enter central metabolic pathways and undergo ring cleavage.

Photodegradation Studies and Reaction Intermediates

The photodegradation of nitrophenols is a significant process in their environmental transformation. rsc.org Nitrophenols absorb sunlight, and this can lead to their photolysis, particularly in the gas phase and in aqueous environments. rsc.orgmdpi.com For ortho-nitrophenols, photolysis can be initiated by an intramolecular hydrogen transfer from the hydroxyl group to the nitro group. rsc.orgpsu.edu This process can lead to the formation of nitrous acid (HONO) in the gas phase, which is an important contributor to atmospheric chemistry. rsc.orgpsu.edu

Studies on 2-nitrophenol (B165410) and its methylated derivatives have shown that they can undergo direct photolysis, leading to the formation of secondary organic aerosols (SOA). mdpi.com The mechanism is thought to involve the formation of biradicals, which then react with oxygen to produce highly oxygenated, low-volatility compounds that condense to form aerosols. mdpi.com The presence of NOx has been shown to inhibit the formation of these aerosols. mdpi.com

The photolysis of nitrophenols can produce various reactive intermediates. In both gas and aqueous phases, hydroxyl radicals (OH•) and nitrogen monoxide (NO) have been identified as major products. rsc.org While HONO can be a product, its formation is sometimes considered minor compared to other species. rsc.org The specific intermediates and final products can be influenced by the reaction environment, such as the presence of water, which can facilitate intermolecular hydrogen transfer. rsc.org

The photodegradation efficiency of nitrophenols can be enhanced by photocatalysts like titanium dioxide (TiO2). frontiersin.org Modified TiO2, such as with carbon and nitrogen co-doping, has been shown to increase the degradation rate of 4-nitrophenol (B140041) under simulated sunlight. frontiersin.org The degradation process in these systems often follows first-order kinetics. frontiersin.org

Table 1: Photodegradation of Nitrophenols

| Compound | Conditions | Key Findings | Reference |

| 2-Nitrophenol | Gas phase photolysis (λ = 300–500 nm) | Formation of nitrous acid (HONO) via intramolecular hydrogen transfer. | rsc.org |

| 2-Nitrophenol and 4-Methyl-2-nitrophenol (B89549) | Simulated solar radiation | Rapid formation of secondary organic aerosol (SOA). | mdpi.com |

| 2-Nitrophenol and 4-Nitrophenol | Gas and aqueous phase | Dissociation under light to form OH• and NO as major products. | rsc.org |

| 4-Nitrophenol | Photocatalysis with C,N-TiO2 | Enhanced degradation efficiency compared to pure TiO2. | frontiersin.org |

Complexation with Metal Ions and Coordination Chemistry

Ligand Properties and Chelation Modes

This compound possesses functional groups that enable it to act as a ligand, forming complexes with metal ions. The phenolic hydroxyl group and the nitro group are key to its coordinating ability. The oxygen atom of the hydroxyl group can deprotonate to form a phenoxide, which is a strong coordinating agent. The nitro group, being electron-withdrawing, influences the acidity of the phenolic proton and can also participate in coordination through its oxygen atoms. wikipedia.org

The geometry of the molecule, with the hydroxyl and nitro groups in ortho positions to each other, allows for the formation of a stable six-membered chelate ring with a metal ion. Chelation, the process of forming a ring structure with a metal ion, significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands. dalalinstitute.com This is known as the chelate effect and is a fundamental principle in coordination chemistry. libretexts.org

The iodine atom and the methyl group on the phenol ring can also influence the ligand's properties. The bulky iodine atom can introduce steric hindrance, potentially affecting the geometry and stability of the metal complex. ontosight.ai The methyl group, being electron-donating, can slightly modulate the electron density of the aromatic ring and the acidity of the phenolic proton.

Structure and Stability of Metal Complexes

The stability of metal complexes formed with this compound is governed by several factors, including the nature of the metal ion and the ligand itself. dalalinstitute.com The stability of transition metal complexes often follows the Irving-Williams series, which for divalent metal ions is generally Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). dalalinstitute.com This order is largely independent of the specific ligand involved. dalalinstitute.com

The charge and size of the metal ion are critical determinants of complex stability. dalalinstitute.com Higher charge and smaller ionic radius generally lead to more stable complexes due to stronger electrostatic attraction between the metal ion and the ligand. dalalinstitute.com

The nature of the donor atoms on the ligand also plays a crucial role. "Hard" metal ions, such as those of the first transition series, tend to form more stable complexes with "hard" donor atoms like oxygen. libretexts.org Since this compound coordinates through oxygen atoms, it is expected to form stable complexes with these metal ions.

Table 2: Factors Influencing Metal Complex Stability

| Factor | Influence on Stability |

| Metal Ion Properties | |

| Charge | Higher charge generally increases stability. dalalinstitute.com |

| Size | Smaller size generally increases stability. dalalinstitute.com |

| Nature of Metal Ion | "Hard" acids prefer "hard" bases (e.g., oxygen donors). libretexts.org |

| Crystal Field Stabilization Energy (CFSE) | Higher CFSE leads to greater thermodynamic stability. libretexts.org |

| Ligand Properties | |

| Chelation | Formation of chelate rings significantly enhances stability. dalalinstitute.com |

| Steric Hindrance | Bulky groups can decrease stability. |

| Electronic Effects | Electron-donating or -withdrawing groups can modify ligand basicity. |

Environmental Fate and Remediation Research

Formation as Disinfection Byproducts (DBPs)

Disinfection byproducts (DBPs) are chemical compounds formed during the reaction of disinfectants, such as chlorine, with natural organic matter and other substances present in water. Iodinated disinfection byproducts (I-DBPs) are an emerging class of DBPs that have garnered significant concern due to their potential for higher toxicity compared to their chlorinated and brominated counterparts. acs.orgnih.gov The formation of 2-Iodo-4-methyl-6-nitrophenol as a DBP is plausible under specific conditions in water treatment facilities.

Occurrence in Water Treatment Processes

While specific data on the occurrence of this compound in water treatment processes is limited, the formation of iodinated phenols is a known phenomenon. nih.gov These compounds can be generated when source water containing iodide and specific organic precursors, such as substituted phenols, undergoes disinfection. For instance, the chlorination of water containing the common green alga Chlorella vulgaris has been shown to produce 2,6-dichloro-1,4-benzoquinone, highlighting the role of biological precursors in the formation of halogenated DBPs. nih.gov Given that nitrophenol compounds are widely distributed in water environments, they are considered important precursors for the formation of disinfection byproducts. nih.gov

Factors Influencing DBP Formation

The formation of iodinated DBPs like this compound is influenced by a variety of factors. The presence and concentration of iodide in the raw water is a primary determinant. acs.orgnih.gov The type of disinfectant used also plays a critical role. For example, the formation of I-DBPs is a known issue in chloraminated water. acs.org Other key factors include:

pH of the water: The pH can affect the chemical species present and the reaction kinetics of DBP formation. acs.orgdeswater.com

Disinfectant dose and contact time: Higher disinfectant doses and longer contact times can increase the formation of DBPs. nih.govdeswater.com

Temperature: Increased water temperature can accelerate the rate of DBP formation. deswater.com

Nature of Natural Organic Matter (NOM): The chemical structure of the organic precursors in the water significantly impacts the type and concentration of DBPs formed. deswater.com

Research has shown that alkaline pH conditions can decrease the yields of some halogenated DBPs, while higher concentrations of precursor compounds like 4-nitrophenol (B140041) lead to increased DBP formation. nih.gov

Analytical Detection and Quantification in Environmental Samples

The detection and quantification of trace levels of DBPs in environmental samples require sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors are the most common methods for analyzing nitrophenols and their derivatives. bohrium.comnih.gov Specifically, HPLC with UV detection and GC with electron capture detection (ECD) are frequently employed for the analysis of nitroaromatic compounds in water. nih.gov For complex matrices and very low concentrations, mass spectrometry (MS) coupled with these separation techniques (LC-MS or GC-MS) provides high selectivity and sensitivity. nih.gov

While methods for a wide range of nitrophenols are established, specific standardized methods for this compound may not be universally available and would likely require adaptation of existing methods for halogenated and nitrated phenols.

Biodegradation and Bioremediation Studies

Bioremediation, the use of microorganisms to degrade environmental pollutants, is considered a cost-effective and environmentally friendly approach for the cleanup of sites contaminated with nitrophenolic compounds. jebas.orgiwaponline.com The nitro group makes these compounds relatively resistant to degradation. jebas.orgresearchgate.net

Microbial Degradation Pathways of Nitrophenols

Microorganisms have evolved diverse pathways to break down nitrophenols. Two major aerobic degradation pathways have been extensively studied for p-nitrophenol (PNP):

The Hydroquinone (B1673460) Pathway: In this pathway, PNP is initially oxidized to 1,4-benzoquinone (B44022) (BQ), which is then reduced to hydroquinone (HQ). The aromatic ring of hydroquinone is subsequently cleaved. This pathway is common in Gram-negative bacteria. nih.govoup.com

The 4-Nitrocatechol Pathway: This pathway involves the initial conversion of PNP to 4-nitrocatechol. This is more frequently observed in Gram-positive bacteria. scispace.com

For some substituted nitrophenols, such as 3-methyl-4-nitrophenol, degradation has been shown to proceed through the formation of methyl-1,4-benzoquinone and methylhydroquinone, indicating that the enzymatic machinery for PNP degradation can also act on its derivatives. frontiersin.org A Cupriavidus sp. has been identified that can degrade 2,6-dichloro-4-nitrophenol, demonstrating that microbial degradation of halogenated nitrophenols is possible. semanticscholar.org

Isolation and Characterization of Degrading Microorganisms

A wide variety of microorganisms capable of degrading nitrophenols have been isolated from contaminated soil and water. These are primarily bacteria, which are favored for bioremediation due to their rapid growth and metabolic diversity. researchgate.net Several bacterial genera have been identified with the ability to degrade various nitrophenols, often utilizing them as a sole source of carbon and nitrogen.

Table 1: Examples of Nitrophenol-Degrading Bacteria

| Microorganism Strain | Degraded Compound(s) | Reference |

| Comamonas testosteroni | Nitrophenols, Nitrobenzene | nih.govcdnsciencepub.com |

| Acidovorax delafieldii | Nitrophenols, Nitrobenzene | nih.govcdnsciencepub.com |

| Stenotrophomonas sp. LZ-1 | p-Nitrophenol, 4-Chlorophenol | oup.com |

| Burkholderia sp. strain SJ98 | 3-Methyl-4-nitrophenol, p-Nitrophenol, 2-Chloro-4-nitrophenol | frontiersin.org |

| Cupriavidus sp. CNP-8 | 2,6-Dichloro-4-nitrophenol | semanticscholar.org |

| Achromobacter denitrificans | p-Nitrophenol | iwaponline.com |

| Rhodococcus sp. | 4-Nitrophenol | scispace.com |

| Pseudomonas putida | p-Nitrophenol | nih.gov |

While no studies have specifically reported on the isolation of microorganisms that degrade this compound, the existing research on related compounds suggests that microbial consortia from environments contaminated with halogenated and nitrated aromatic compounds could potentially be enriched for this purpose. The ability of strains like Cupriavidus sp. CNP-8 to degrade di-halogenated nitrophenols is a promising indicator for the potential bioremediation of iodo-substituted nitrophenols. semanticscholar.org

Strategies for Environmental Decontamination

The environmental persistence of substituted phenols such as this compound necessitates the development of effective remediation strategies. Research into the decontamination of nitrophenolic and iodinated aromatic compounds has identified several promising approaches, including advanced oxidation processes (AOPs), adsorption, and bioremediation. While specific studies on this compound are not extensively documented, the principles derived from research on related molecules provide a strong basis for potential decontamination methods.

Advanced Oxidation Processes (AOPs)

AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. These methods rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to oxidize recalcitrant organic compounds into simpler, less toxic molecules, and ultimately into carbon dioxide and water. mdpi.com Various AOPs, such as Fenton and photo-Fenton processes, ozonation, and photocatalysis, have been successfully applied to degrade nitrophenols. tandfonline.comtandfonline.comresearchgate.net

The Fenton reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst, is recognized as a highly effective method for the destruction of 4-nitrophenol (4-NP). tandfonline.comtandfonline.com The process can lead to the complete detoxification of nitrophenols, with a significant degree of nitrogen mineralization. researchgate.net Combining ozonation with UV radiation and/or H₂O₂ can also accelerate the degradation of nitrophenols. researchgate.net Microwave-assisted oxidation using granular activated carbon (GAC) has also proven effective for p-nitrophenol degradation, achieving 90% removal under specific conditions. nih.gov